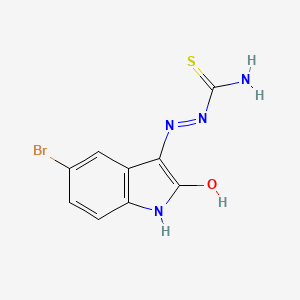

5-Bromoisatin, 3-thiosemicarbazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromoisatin, 3-thiosemicarbazide is a chemical compound with the molecular formula C9H7BrN4OS and a molecular weight of 299.15 .

Synthesis Analysis

The synthesis of thiosemicarbazones, such as this compound, typically involves the addition-elimination reaction of thiosemicarbazide with acetone or aldehydes .Molecular Structure Analysis

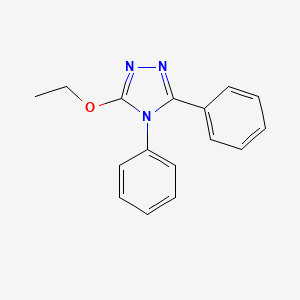

The molecular structure of this compound is complex and involves several key components. Thiosemicarbazides and 1,3,4-thiadiazole derivatives have been studied extensively due to their wide range of biological activities . The compounds are meticulously designed, synthesized, and subjected to meticulous characterization using various spectroscopic methods such as FT-IR, 1 H-NMR, 13 C-NMR, and elemental analysis .Chemical Reactions Analysis

This compound is involved in several chemical reactions. For instance, it undergoes an irreversible oxidation process, generating isatin and thiourea moieties as the final oxidation products .Physical And Chemical Properties Analysis

This compound has a density of 2.0±0.1 g/cm3, a boiling point of 377.1±52.0 °C at 760 mmHg, and a molecular weight of 299.147 .科学的研究の応用

Anticonvulsant Activity

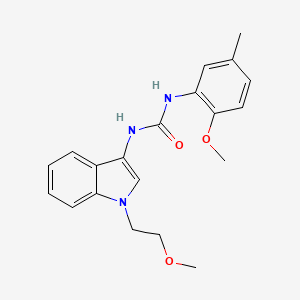

Novel thiosemicarbazide derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds, including N-(4-bromophenyl)2-[(2-phenylhydrazinyl) carbonothioyl] hydrazinecarbothioamide, demonstrated broad-spectrum anticonvulsant properties in both maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizure models without neurotoxicity, indicating their potential as effective treatments for epilepsy types such as grand mal and petit mal epilepsies (Nevagi et al., 2014).

Antineoplastic Agents

A study on novel semicarbazide/thiosemicarbazide hybrids inspired from marine bromopyrrole alkaloids has identified compounds with significant cytotoxicity towards various human cancer cell lines. These compounds, including 5c and 5e, displayed remarkable cytotoxicity, especially against hormone-dependent breast cancer cells and hepatic cancer cells, suggesting their utility as potent antineoplastic agents (Rane et al., 2015).

Antiparasitic Activity

Thiosemicarbazones derivatives of 5-[(trifluoromethyl)phenylthio]-2-furaldehyde were synthesized and showed significant efficacy against Trypanosoma cruzi, the causative agent of Chagas' disease. This research highlights the potential of thiosemicarbazone derivatives as a basis for developing new treatments for Chagas' disease (Moreno-Rodríguez et al., 2014).

Antifungal and Antimicrobial Activity

Several studies have synthesized and tested thiosemicarbazide derivatives for antifungal and antimicrobial activities. Compounds such as 1,2,4-triazolylmercaptoacetylthiosemicarbazides and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazoles have shown promising activity against various fungi and microbes, including Microsporum gypseum and Candida albicans, highlighting their potential in developing new antimicrobial agents (Klip et al., 2010).

Redox Behavior Study

The electrochemical behavior of isatin derivatives, including 5-bromoisatin-3-thiosemicarbazone, has been investigated, revealing that these compounds exhibit unique redox properties. This study provides valuable insights into the redox mechanisms of isatin derivatives, which could be beneficial for developing electrochemical sensors or redox-active materials (Oliveira et al., 2013).

Safety and Hazards

特性

IUPAC Name |

(5-bromo-2-hydroxy-1H-indol-3-yl)iminothiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4OS/c10-4-1-2-6-5(3-4)7(8(15)12-6)13-14-9(11)16/h1-3,12,15H,(H2,11,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAKCQDISKEWPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)O)N=NC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2733969.png)

![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2733974.png)

![3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2733978.png)

![2-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2733980.png)

![methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2733981.png)

![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2733986.png)

![3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B2733990.png)